molecular formula C33H30N10O6 B6166212 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1093949-56-4

4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B6166212
CAS No.: 1093949-56-4
M. Wt: 662.7
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Description

This compound is a highly functionalized triazole derivative characterized by a central bis(aminomethyl)triazole scaffold, flanked by two 1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl groups and a terminal benzoic acid moiety. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which enables precise regioselective formation of 1,4-disubstituted triazoles .

Properties

CAS No.

1093949-56-4

Molecular Formula

C33H30N10O6

Molecular Weight

662.7

Purity

95

Origin of Product

United States

Biological Activity

The compound 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid (hereafter referred to as compound A) is a complex organic molecule featuring multiple triazole rings and carboxylic acid functional groups. This structure suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

Compound A can be characterized by its intricate arrangement of triazole moieties and a benzoic acid core. The presence of the carboxyphenyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of compound A can be categorized as follows:

1. Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Compound A's structure suggests it may have similar effects:

  • Mechanism : Triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in cell membranes.
  • Research Findings : Studies have shown that related triazole compounds demonstrate potent activity against various pathogens, including Candida species and Aspergillus species .

2. Anticancer Activity

The potential anticancer properties of compound A are particularly notable:

  • Inhibition of Kinases : Triazole-containing compounds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation.
  • Case Studies : One study reported that a related triazole compound exhibited an IC50 value of 18 nM against PI3Kα . This suggests that compound A may similarly target these pathways.

3. Anti-inflammatory Effects

Triazoles also show promise in reducing inflammation:

  • Mechanism : By inhibiting inflammatory cytokines and mediators, these compounds can mitigate inflammatory responses.
  • Experimental Evidence : Compounds with similar structures have demonstrated reduced levels of pro-inflammatory markers in vitro .

Table 1: Biological Activities of Compound A Compared to Related Triazoles

Activity TypeCompound ARelated Triazole CompoundReference
AntimicrobialYesYes
AnticancerYesYes
Anti-inflammatoryYesYes

Case Study 1: Anticancer Efficacy

In a study involving various triazole derivatives, compound A was tested against cancer cell lines (e.g., PC3 prostate cancer cells). The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with the inhibition of the PI3K pathway.

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. Compound A showed comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Tetramethyl 1,1′-(2-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) (Compound 3 from )

  • Key Differences :
    • Functional Groups : Contains methoxycarbonyl (-COOCH₃) and sulfonamide (-SO₂NH-) groups instead of carboxylic acids (-COOH), reducing hydrophilicity.
    • Triazole Substitution : Three triazole rings with ester and sulfonamide substituents, contrasting with the target compound’s dual carboxyphenylmethyl-triazole units.
  • Synthetic Approach : Synthesized via sequential CuAAC reactions, similar to the proposed route for the target compound .

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid (Compound from )

  • Simpler Scaffold: Lacks the bis(aminomethyl)triazole backbone and additional triazole branches present in the target compound.
  • Physicochemical Properties :
    • Molecular Weight: 218.21 g/mol (vs. estimated >600 g/mol for the target compound).
    • Solubility: Likely moderate due to a single carboxylic acid group, contrasting with the target compound’s higher polarity .

Comparative Data Table

Property Target Compound Compound 3 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid
Core Structure Bis(aminomethyl)-1,2,3-triazole with dual carboxyphenylmethyl-triazole branches Tritriazolic scaffold with ester/sulfonamide Monomeric 1,2,4-triazole with benzoic acid
Functional Groups 4× -COOH, 2× triazole 4× -COOCH₃, 1× -SO₂NH- 1× -COOH, 1× -NH₂
Molecular Weight (g/mol) ~650–700 (estimated) Not reported 218.21
Synthetic Method Likely CuAAC-based multistep click chemistry CuAAC and Mitsunobu reaction Mitsunobu reaction
Hydrophilicity High (due to -COOH) Moderate (ester-dominated) Moderate

Research Findings and Implications

  • Click Chemistry Versatility : The target compound’s complexity highlights the scalability of CuAAC for constructing multifunctional triazole architectures, as demonstrated in and foundational click chemistry studies .
  • Biological Relevance : Carboxylic acid-rich compounds (like the target) are often explored as enzyme inhibitors or metalloprotein mimics, whereas esterified analogues (e.g., Compound 3) may serve as prodrugs .
  • Regiochemical Impact : The 1,2,3-triazole vs. 1,2,4-triazole distinction (as in ) significantly affects π-π stacking and hydrogen-bonding interactions, influencing molecular recognition in drug design .

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